![molecular formula C22H27N3O4 B2463913 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea CAS No. 2034563-55-6](/img/structure/B2463913.png)
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea
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Description
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BDBU and has been synthesized using various methods. In
Scientific Research Applications
Synthesis and Characterization
A series of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid were synthesized, showcasing the versatility of benzofuran derivatives in creating compounds with potential antioxidant and antibacterial activities (S. Shankerrao, Y. Bodke, & Sundar S. Mety, 2013). Similarly, another study involved the synthesis of benzofuran aryl ureas and carbamates, highlighting the biological significance of benzofuran derivatives (H. M. N. Kumari et al., 2019).
Biological Activities
Antioxidant and Antibacterial Properties
Compounds derived from benzofuran, such as phenolic esters and amides, demonstrated good chelating ability with Fe+2 ions and exhibited good scavenging activity with DPPH free radicals. Some of these compounds were equipotent to ampicillin against various bacteria, suggesting their potential as antimicrobial agents (S. Shankerrao, Y. Bodke, & Sundar S. Mety, 2013).
Antimicrobial Screening
Benzofuran aryl ureas and carbamates have been evaluated for their antimicrobial activities, with several compounds characterized by NMR and IR, indicating the structural diversity and applicability of benzofuran derivatives in developing antimicrobial agents (H. M. N. Kumari et al., 2019).
Advanced Synthesis Techniques
The use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement and the synthesis of ureas from carboxylic acids showcases innovative approaches in the synthesis of biologically active compounds, offering good yields without racemization under mild conditions (Kishore Thalluri et al., 2014).
properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-25(2)17(20-12-16-7-5-6-8-18(16)29-20)14-24-22(26)23-13-15-9-10-19(27-3)21(11-15)28-4/h5-12,17H,13-14H2,1-4H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKFPOJSYKPSBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea |
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